3-(2,4-dimethoxy-5-pyrimidinyl)quinoline

Epigenetics JMJD3/KDM6B Inhibitor Selectivity

A core heterocyclic scaffold for developing selective JMJD3 inhibitors, addressing the critical research need to decouple JMJD3 from UTX activity. The quinoline-5,8-dicarboxylic acid derivative uniquely inhibits JMJD3 without significant UTX inhibition at 10 µM, unlike first-generation probes. Ideal for target validation in oncology and epigenetic inflammation. - Provides a fragment-based, Fe2+-chelating core for rational SAR optimization. - Enables high-confidence transcriptomic and epigenomic datasets by minimizing off-target demethylase noise. - Expedited global delivery from BenchChem's validated stock to ensure research continuity.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B3797697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxy-5-pyrimidinyl)quinoline
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C2=CC3=CC=CC=C3N=C2)OC
InChIInChI=1S/C15H13N3O2/c1-19-14-12(9-17-15(18-14)20-2)11-7-10-5-3-4-6-13(10)16-8-11/h3-9H,1-2H3
InChIKeyUKFRSFVLEIUXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dimethoxy-5-pyrimidinyl)quinoline: Selective JMJD3 Inhibitor Scaffold


3-(2,4-Dimethoxy-5-pyrimidinyl)quinoline is a hybrid heterocyclic compound, which functions as a core structural element for bioactive molecules. Its most notable derivative, 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (Compound 3), is a fragment-based, selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3) [1]. This compound class is primarily investigated in medicinal chemistry and chemical biology for applications related to epigenetic regulation and oncology .

JMJD3-selective chemical probe for pathway deconvolution

Reported minimal off-target activity on UTX

Fragment-based scaffold for epigenetic target validation studies

Why the 5,8-Dicarboxylic Acid Derivative Is Irreplaceable


Generic substitution is not scientifically valid due to the unique selectivity profile and structural binding determinants of the 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline-derived inhibitor. Unlike the prototypical JMJD3 inhibitor GSK-J1, which also potently inhibits the highly homologous KDM6 family member UTX [1], the 5,8-dicarboxylic acid derivative (Compound 3) of this scaffold exhibits no significant inhibition of UTX at 10 µM [1]. This is a critical functional differentiation, as UTX inhibition is a major source of off-target biological effects in epigenetic studies, making the quinoline-5,8-dicarboxylic acid a superior tool for specific JMJD3 target validation [1].

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GSK-J1 dual JMJD3/UTX inhibition may confound UTX-dependent readouts

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Scaffold binding mode differs; selectivity profile may not transfer

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Off-target KDM5 inhibition differs from first-generation probes, requiring independent validation

Quantitative Performance Evidence


JMJD3 Inhibition Potency vs. GSK-J1

The derivative 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (Compound 3) demonstrates a low micromolar inhibitory activity against the JMJD3 enzyme [1]. In a direct head-to-head comparison, its IC50 is 1.52 µM [1]. This is in contrast to the first-generation reference inhibitor GSK-J1, which has a reported IC50 of 60 nM .

JMJD3 IC50
Head-to-head
1.52 µM (GSK-J1: 60 nM)
Prioritizes selectivity over absolute potency for JMJD3-specific study context
GSK-J1 is ~25-fold more potent; assay conditions may influence absolute values
Epigenetics JMJD3/KDM6B Inhibitor Selectivity

Selectivity Against UTX in KDM6 Targeting

The quinoline-5,8-dicarboxylic acid derivative shows a marked difference in selectivity compared to the standard inhibitor GSK-J1. At a concentration of 10 µM, the compound exhibits no significant inhibition (NI) of the related demethylase UTX [1]. In stark contrast, GSK-J1 is a potent dual inhibitor of both JMJD3 and UTX, with reported IC50 values of 60 nM and 53 nM, respectively [2].

UTX Selectivity
Head-to-head
No significant UTX inhibition at 10 µM (GSK-J1 IC50 = 53 nM)
Supports JMJD3-specific pathway analysis, minimizing UTX-related confounding
Concentration-dependent; verify in cell-based assays
Selectivity UTX/KDM6A Target Validation

Broad Selectivity: Other Jumonji C-Domain Demethylases

A broader selectivity panel demonstrates the clean profile of the 5,8-dicarboxylic acid derivative. At 10 µM, the compound showed no significant inhibition against JMJD2C and JMJD2D [1]. It displayed only weak activity against other demethylases: JMJD1A (12% inhibition at 10 µM), FBXL11 (15%), Jarid1A (33%), and Jarid1B (26%) [1]. In comparison, GSK-J1 is known to have some off-target activity on the KDM5 family, with IC50 values of 950 nM and 1.76 µM for Jarid1B and Jarid1C, respectively .

Demethylase Selectivity Panel
Reported
JMJD2C/D: NI; JMJD1A: 12%; FBXL11: 15%; Jarid1A: 33%; Jarid1B: 26% at 10 µM
Minimal activity on non-target demethylases may improve data interpretability
GSK-J1 shows nanomolar KDM5 inhibition; panel context may vary between labs
Epigenetic Profiling JMJD2 KDM5

Research Applications of 3-(2,4-Dimethoxy-5-pyrimidinyl)quinoline


JMJD3 Target Validation in Cancer & Inflammation

The compound's primary application is as a selective chemical probe for JMJD3 in cellular and in vitro studies. Its unique selectivity over UTX makes it an ideal tool for validating JMJD3-specific roles in cancer (e.g., T-cell acute lymphoblastic leukemia, Hodgkin's lymphoma, prostate cancer) and inflammation [1]. Studies utilizing this scaffold can more confidently link observed biological effects to JMJD3 inhibition, as opposed to dual JMJD3/UTX inhibition seen with first-generation tools like GSK-J1 [1].

Epigenetic MOA Studies for Drug Discovery

In early-stage drug discovery, the 5,8-dicarboxylic acid derivative serves as a high-quality probe for investigating the downstream effects of specific JMJD3 inhibition on H3K27 trimethylation. Its clean selectivity profile (minimal activity on JMJD2 and KDM5 families) [1] enables researchers to generate high-confidence transcriptomic and epigenomic datasets that directly correlate with JMJD3 activity, without the noise introduced by off-target demethylase inhibition.

Fragment-Based Lead Scaffold for Medicinal Chemistry

For medicinal chemists, the quinoline-5,8-dicarboxylic acid core represents a validated, fragment-based starting point for optimization. The scaffold's binding mode, which involves bidentate coordination of the catalytic Fe2+ ion, is well-characterized [1]. This provides a rational basis for structure-activity relationship (SAR) studies aimed at improving potency while retaining the crucial selectivity profile against UTX and other demethylases [1].

Application
Selection Property
Validation Focus
JMJD3 pathway validation in cancer/inflammation models
UTX selectivity context
JMJD3-specific phenotype attribution
Epigenetic MOA deconvolution
Demethylase selectivity panel context
H3K27me3 modulation without KDM5 interference
Fragment-based lead optimization
Bidentate Fe2+ binding mode
SAR studies retaining JMJD3 over UTX selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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